5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Description

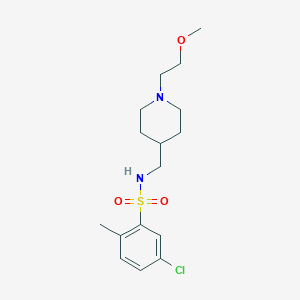

5-Chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a 5-chloro-2-methylphenyl group linked via a sulfonamide bridge to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted with a 2-methoxyethyl group at the 1-position. This compound’s structure combines a sulfonamide pharmacophore with a piperidine scaffold, a combination often explored in medicinal chemistry for targeting enzymes or receptors, particularly in neurological or inflammatory pathways .

Properties

IUPAC Name |

5-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN2O3S/c1-13-3-4-15(17)11-16(13)23(20,21)18-12-14-5-7-19(8-6-14)9-10-22-2/h3-4,11,14,18H,5-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQXDRFDAOWYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the reaction of 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

Sulfonamide Formation: The intermediate piperidine derivative is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group in the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.

Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild heating conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted benzenesulfonamides.

Oxidation Products: N-oxides of the piperidine ring.

Reduction Products: Secondary amines from the reduction of the piperidine ring.

Hydrolysis Products: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, and this compound may exhibit similar properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting bacterial infections or other diseases where sulfonamide derivatives are effective.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. Sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By binding to the active site of this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several benzenesulfonamide and piperidine-containing analogs. Key comparisons include:

Key Observations :

- Compared to pyran-thioether analogs (CHEMBL2110206), the piperidine scaffold may confer greater conformational flexibility for target engagement .

Comparison with Analogs :

- The compound in CAS 941911-50-8 employs a similar sulfonylation step but uses a pre-functionalized piperidine-acetamide intermediate .

- CHEMBL2110206 derivatives utilize thioether linkages, requiring sulfur-based coupling reagents .

Physicochemical Properties

Analysis :

- The target’s lower molecular weight compared to CAS 941911-50-8 may enhance bioavailability.

- The methoxyethyl group (logP ~0.6) likely increases solubility relative to the dimethylsulfamoyl substituent in CAS 2320687-38-3 (logP ~1.2) .

Pharmacological Implications

- Target Engagement : The sulfonamide group is a common motif in carbonic anhydrase or cyclooxygenase inhibitors, while piperidine scaffolds are prevalent in neuromodulators (e.g., fentanyl analogs in ).

- Structural Advantages : The chloro and methyl groups may enhance binding to hydrophobic enzyme pockets, whereas the methoxyethyl substituent could reduce CYP450-mediated metabolism compared to N-alkylated analogs .

Biological Activity

5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H20ClN2O3S

- CAS Number : [Not provided in search results]

Antiproliferative Activity

Research has indicated that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study on related piperidine derivatives demonstrated their ability to inhibit cell proliferation in melanoma cells, suggesting that the piperidine moiety enhances biological activity through interactions with specific cellular pathways .

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways. For example, the compound's structural similarity to known inhibitors of CDC42 and RHOJ suggests it may interfere with these small GTPases, which play crucial roles in cell signaling and proliferation .

In Vitro Studies

In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, a compound structurally analogous to this compound was reported to have an IC50 value of 16.4 μM against SKM28 melanoma cells . This indicates a promising potential for further development as an anticancer agent.

Data Table: Biological Activity Summary

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide?

Answer:

Synthesis optimization requires attention to:

- Reagent compatibility : The sulfonamide group is sensitive to strong acids/bases; use mild coupling agents (e.g., EDC/HOBT) for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may complicate purification. Reverse-phase HPLC with C18 columns is recommended for final purification .

- Temperature control : Exothermic reactions involving piperidine derivatives require gradual addition of reagents at 0–5°C to avoid side products .

- Yield improvement : Column chromatography with gradient elution (hexane:EtOAc) resolves steric hindrance in the piperidinylmethyl intermediate .

Basic: How is the crystal structure of this compound characterized, and what insights does it provide?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Unit cell parameters : Triclinic system (P1 space group) with dimensions , , , angles , , .

- Key interactions : Intramolecular hydrogen bonds (N–H···O=S) stabilize the sulfonamide moiety, while van der Waals interactions dominate the piperidine ring packing .

- Torsion angles : The 2-methoxyethyl group exhibits gauche conformation (torsion angle ~60°), influencing molecular flexibility .

Advanced: How can contradictory biological activity data for this sulfonamide derivative be resolved?

Answer:

Contradictions often arise from:

- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using ATP quantification (CellTiter-Glo®) to minimize false positives .

- Solubility effects : Use DMSO stock solutions ≤0.1% (v/v) to avoid precipitation in aqueous buffers .

- Metabolic interference : Perform LC-MS/MS to confirm compound stability in media; metabolites like dechlorinated byproducts may confound results .

- Statistical validation : Apply multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) to distinguish noise from dose-dependent effects .

Advanced: What computational strategies are recommended for predicting the binding mode of this compound to biological targets?

Answer:

- Docking protocols : Use AutoDock Vina with AMBER force fields. The sulfonamide group often coordinates Mg²⁺ in enzyme active sites (e.g., carbonic anhydrase) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess conformational stability of the 2-methoxyethyl-piperidine moiety in lipid bilayers .

- QSAR modeling : Train models with descriptors like LogP (predicted ~3.2) and polar surface area (~90 Ų) to correlate structure with antimicrobial activity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

Answer:

- Core modifications : Replace the 5-chloro group with bromo or trifluoromethyl to evaluate halogen bonding effects .

- Piperidine substitutions : Introduce sp³-hybridized carbons (e.g., methyl or cyclopropyl) to the piperidine ring to reduce off-target binding .

- Sulfonamide bioisosteres : Test thiadiazole or triazole replacements to modulate pharmacokinetics .

- In vitro profiling : Screen against panels of GPCRs and kinases (e.g., Eurofins Cerep) to identify selectivity cliffs .

Advanced: What experimental approaches are critical for assessing the compound’s stability under physiological conditions?

Answer:

- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C for 24 hours; monitor via UPLC-PDA for hydrolytic cleavage of the sulfonamide .

- Photostability : Irradiate under ICH Q1B guidelines (UV 320–400 nm) to detect photodegradants .

- Thermal analysis : Use DSC/TGA to determine melting point (expected >200°C) and decomposition profile .

Advanced: How can researchers identify the primary molecular targets of this compound?

Answer:

- Chemical proteomics : Employ affinity-based pull-down with biotinylated analogs and streptavidin beads; validate targets via Western blot .

- Transcriptomics : Perform RNA-seq on treated cell lines to map pathway enrichment (e.g., NF-κB or MAPK) .

- SPR binding assays : Immobilize candidate proteins (e.g., carbonic anhydrase IX) on CM5 chips; calculate using Langmuir isotherm models .

Advanced: What strategies mitigate off-target effects during in vivo studies?

Answer:

- Prodrug design : Mask the sulfonamide with acetyl or PEG groups to enhance specificity .

- Toxicogenomics : Compare liver and kidney RNA profiles from treated vs. control animals to identify organ-specific toxicity markers .

- Dose optimization : Use allometric scaling (e.g., ) to avoid overdosing .

Advanced: How do researchers resolve discrepancies in solubility data reported across studies?

Answer:

- Standardize methods : Use the shake-flask technique with PBS (pH 7.4) and quantify via UV-Vis at ~260 nm .

- Co-solvent approaches : Apply the Henderson-Hasselbalch equation to adjust pH or add cyclodextrins (e.g., HP-β-CD) to enhance solubility .

- Statistical reconciliation : Perform meta-analysis using DerSimonian-Laird random-effects models to account for inter-lab variability .

Advanced: What are the best practices for validating the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR knockout : Generate isogenic cell lines lacking putative targets (e.g., CAIX) to confirm on-target effects .

- Pharmacodynamic biomarkers : Measure downstream markers (e.g., lactate levels for carbonic anhydrase inhibitors) in plasma via LC-MS .

- Rescue experiments : Reintroduce wild-type or mutant targets (e.g., plasmid transfection) to restore phenotype .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.